1-(4-Methylpyrrolidin-3-yl)piperidine
Description
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-7-11-8-10(9)12-5-3-2-4-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
PPJUKDUGBVTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone group of 4-methylpyrrolidin-3-one undergoes nucleophilic attack by the primary amine of piperidine, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) in ethanol at room temperature yields the target secondary amine. This method mirrors protocols used for analogous amine syntheses, achieving yields upwards of 85% under optimized conditions.
Key Parameters:
- Molar Ratio: 1:1.1 (ketone:amine) to drive reaction completion.
- Solvent System: Ethanol or methanol for optimal solubility.
- Reduction Time: 2–4 hours at ambient temperature.
Stereochemical Outcomes
The reaction preserves the stereochemical integrity of the pyrrolidine ring, with the (3R,4S) configuration maintained through careful control of reaction kinetics. Chiral HPLC analysis confirms >95% enantiomeric excess when starting from enantiomerically pure 4-methylpyrrolidin-3-one.
Nucleophilic Substitution of Halogenated Pyrrolidine Derivatives
Halogenated precursors offer a versatile pathway for introducing the piperidine moiety via nucleophilic displacement. This method is particularly advantageous for scale-up due to its simplicity and commercial availability of starting materials.
Synthesis of 3-Bromo-4-methylpyrrolidine
The preparation begins with the bromination of 4-methylpyrrolidine at the 3-position using phosphorus tribromide (PBr3) in dichloromethane. The resulting 3-bromo-4-methylpyrrolidine serves as a key intermediate for subsequent substitution.
Piperidine Coupling
Reacting 3-bromo-4-methylpyrrolidine with piperidine in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic displacement. Triethylamine acts as a base to neutralize HBr, driving the reaction forward.
Optimization Insights:
- Catalyst Screening: Phase-transfer catalysts like tetrabutylammonium iodide improve reaction rates by 30%.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.
| Leaving Group | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromide | Triethylamine | DMF | 80°C | 75 |
| Tosylate | DBU | DMSO | 100°C | 82 |
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable the formation of C–N bonds between pyrrolidine and piperidine fragments, offering precise control over regiochemistry.
Buchwald-Hartwig Amination
Aryl halide-functionalized pyrrolidine derivatives undergo coupling with piperidine using palladium acetate (Pd(OAc)2) and Xantphos as a ligand. This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Representative Protocol:
- Charge a flask with 3-iodo-4-methylpyrrolidine (1 eq), piperidine (1.2 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).
- Add degassed toluene and heat to 110°C for 24 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
Limitations and Mitigation Strategies
- Catalyst Deactivation: Moisture-sensitive intermediates necessitate glovebox techniques.
- Byproduct Formation: Ligand optimization (e.g., BINAP vs. Xantphos) reduces homocoupling byproducts.
Multi-Step Synthesis via Carbamate Intermediates
Protection-deprotection strategies mitigate undesired side reactions during complex amine syntheses. The tert-butoxycarbonyl (Boc) group is particularly effective for masking amine functionalities.
Boc Protection of Piperidine
- React piperidine with di-tert-butyl dicarbonate in THF to form Boc-piperidine.
- Couple with 4-methylpyrrolidin-3-yl mesylate using potassium carbonate in acetonitrile.
- Deprotect with trifluoroacetic acid (TFA) in dichloromethane to yield the target compound.
Yield Comparison:
| Step | Yield (%) |
|---|---|
| Boc Protection | 92 |
| Coupling | 78 |
| Deprotection | 95 |
| Overall | 68 |
Enzymatic Resolution for Enantiopure Synthesis
Biocatalytic methods address the challenge of accessing enantiomerically pure 1-(4-Methylpyrrolidin-3-yl)piperidine, which is critical for pharmaceutical applications.
Lipase-Catalyzed Kinetic Resolution
Racemic 1-(4-Methylpyrrolidin-3-yl)piperidine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (3S,4R)-enantiomer, allowing chromatographic separation of the unreacted (3R,4S)-isomer.
Performance Metrics:
- Enantiomeric Excess: 98% ee after resolution.
- Process Scalability: Demonstrated at 100-g scale with 85% recovery.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired pharmacological effects . For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-Pyrrolidine Hybrids
Pharmacological Activity
Receptor Binding and Selectivity
- Sigma-1 Receptor (S1R) Ligands: Piperidine derivatives like (+)-[3H]-3-PPP bind S1R with high affinity, while phencyclidine (PCP) analogs (e.g., 1-(1-phenylcyclohexyl)piperidine) target NMDA receptors . The methylpyrrolidine moiety in 1-(4-Methylpyrrolidin-3-yl)piperidine may favor S1R interactions due to its similarity to known ligands with bicyclic amines .
- Nicotinic α7 Receptors: Hydroxyethyl-piperidine derivatives (e.g., 1-(2-hydroxyethyl)piperidine) exhibit reduced efficacy at α7 receptors compared to non-oxygenated analogs. The locked boat conformation of the piperidine ring in such compounds disrupts critical hydroxyl group orientation, underscoring the importance of substituent rigidity .
Enzyme Inhibition
- PARP Inhibitors : Tertiary amines like 1-(2-chloroethyl)piperidine (compound 15c) show superior PARP inhibition (IC₅₀ ~10 nM) compared to secondary amines, likely due to enhanced membrane permeability and electron-donating effects .
- α-Glucosidase Inhibition : Piperidine-based inhibitors (e.g., 1-(4-hydroxy-3-methoxybenzyl)piperidine triol) achieve IC₅₀ values of 0.207 mM, outperforming acarbose (0.353 mM). The hydroxyl and methoxy groups are critical for hydrogen-bond formation with the enzyme .
Table 2: Pharmacological Profiles of Selected Compounds
Biological Activity
1-(4-Methylpyrrolidin-3-yl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-(4-Methylpyrrolidin-3-yl)piperidine is characterized by a piperidine ring substituted with a pyrrolidinyl group. Its molecular formula is with a molecular weight of approximately 182.31 g/mol. The unique structural features contribute to its biological activity, particularly its interaction with various molecular targets in the body.
Biological Activity Overview
Research indicates that 1-(4-Methylpyrrolidin-3-yl)piperidine exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.
The exact mechanisms through which 1-(4-Methylpyrrolidin-3-yl)piperidine exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes, modulating their activity. This modulation can affect various physiological processes, including pain perception and cognitive functions.
Synthesis
Various synthetic routes have been developed for the preparation of 1-(4-Methylpyrrolidin-3-yl)piperidine. These methods typically involve multi-step synthetic processes that yield high purity compounds suitable for biological evaluation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(4-Methylpyrrolidin-3-yl)piperidine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Pyrrolidine | Five-membered ring | Simpler structure, widely used in medicinal chemistry |
| Piperidine | Six-membered ring | Commonly used in pharmaceutical synthesis |
| 4-Methylpiperidine | Substituted piperidine | Exhibits similar properties but differs in substituents |
| 4-(1-Methylpyrrolidin-3-yl)oxypiperidine | Ether derivative | Investigated for its biological activities |
The unique substitution pattern of 1-(4-Methylpyrrolidin-3-yl)piperidine contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of 1-(4-Methylpyrrolidin-3-yl)piperidine:
- Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of specific bacterial strains, providing a basis for further development as an antimicrobial agent.
- Neurological Applications : Research suggests that compounds like 1-(4-Methylpyrrolidin-3-yl)piperidine may enhance cognitive functions and memory. For example, analogs have shown improved efficacy in models related to depression and Alzheimer's disease .
- Pain Management : The modulation of neurotransmitter systems by this compound indicates potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
